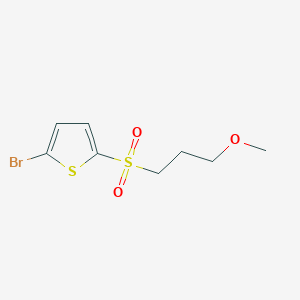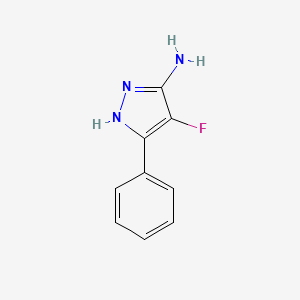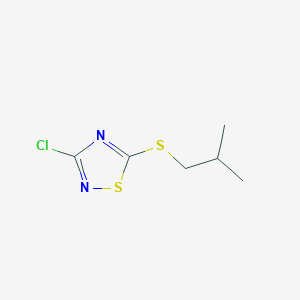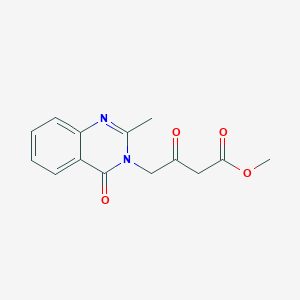
4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-3-oxo-butyric acid methyl ester
Übersicht
Beschreibung
The compound “4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-3-oxo-butyric acid methyl ester” is a derivative of quinazolinone . Quinazolinones are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties .
Synthesis Analysis
The synthesis of this compound involves acetylation of anthranilic acid with acetic anhydride followed by ring closure which is done by direct condensation with p-aminobenzoic acid . The produced compound is then treated with thionyl chloride to produce the corresponding acid chloride which in turn is reacted with different hydroxylic compounds to produce the corresponding esters .Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinazolinone core, which is a bicyclic compound containing a benzene ring fused to a quinazoline ring . The quinazoline ring contains a carbonyl group and a methyl group at the 2nd and 4th positions respectively .Chemical Reactions Analysis
Quinazolinone derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures . Substitution at positions 2 and 3, existence of a halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Production
- A method for the synthesis of N-substituted derivatives of 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-butyric acid has been developed, yielding several aromatic and aliphatic amide derivatives through a process involving refluxing with phosphazo compounds in toluene (Amir & Ali, 2011).
Application in Natural Product Isolation
- The compound has been identified as a part of the structure of new alkaloids isolated from the roots of Aconitum pseudo-laeve var. erectum, representing a novel finding in the structural analysis of norditerpenoid alkaloids (Shim et al., 2006).
Antimicrobial Activity
- Derivatives of the compound, specifically 6,8-dibromo-4(3H)quinazolinone derivatives, have shown potent in vitro antimicrobial activity against various bacteria and fungi, indicating its potential in developing new antimicrobial agents (Mohamed et al., 2010).
Synthesis of Thiosemicarbazide Derivatives
- The compound has been used in the synthesis of thiosemicarbazide derivatives, demonstrating antimicrobial activity against selective gram-positive and gram-negative bacteria, suggesting its utility in medicinal chemistry (Alagarsamy et al., 2016).
Development of Novel Analgesic and Anti-Inflammatory Agents
- The structure has been utilized in synthesizing novel 2-butyl-3-substituted quinazolin-4-(3H)-ones with significant analgesic, anti-inflammatory, and antibacterial activities, contributing to the development of new therapeutic agents (Alagarsamy et al., 2005).
Use in Synthesis of Complex Molecules
- Its derivatives have been employed in the synthesis of various complex molecules, showcasing its versatility as a building block in organic synthesis (Kovtunenko et al., 2007).
Role in Antiallergy Research
- Derivatives of the compound have been explored for their potential as antiallergy agents, especially in the context of their activity in the rat passive cutaneous anaphylaxis test (LeMahieu et al., 1983).
Eigenschaften
IUPAC Name |
methyl 4-(2-methyl-4-oxoquinazolin-3-yl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-15-12-6-4-3-5-11(12)14(19)16(9)8-10(17)7-13(18)20-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZNFMBIQVBZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-4-oxo-4H-quinazolin-3-yl)-3-oxo-butyric acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



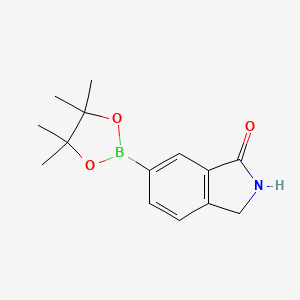
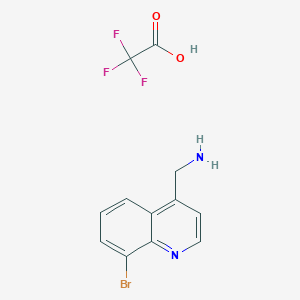
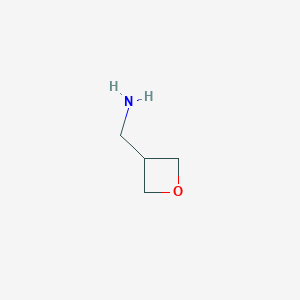
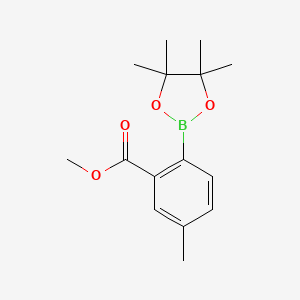
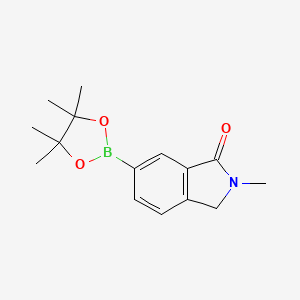
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
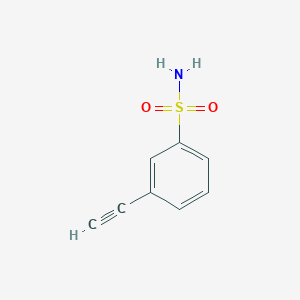
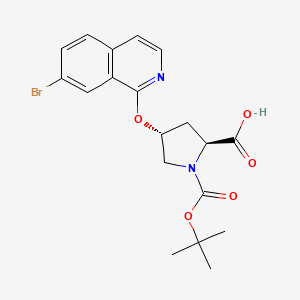
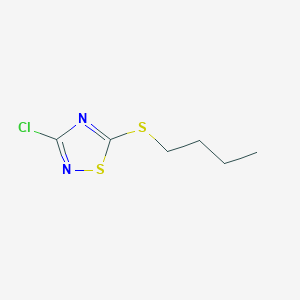
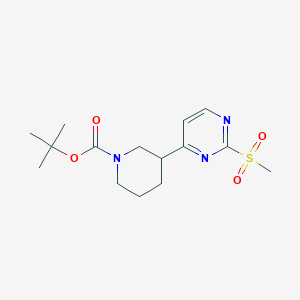
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)
